6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate
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Overview
Description
Fluticasone furoate is a synthetic glucocorticoid used primarily as an inhaled corticosteroid for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is also available as a nasal spray for managing symptoms of allergic rhinitis. This compound is known for its high affinity for the glucocorticoid receptor, which contributes to its potent anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluticasone furoate involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of fluorinating agents and esterification reactions under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of fluticasone furoate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluticasone furoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.
Reduction: The carbonyl groups can be reduced under specific conditions.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids .
Scientific Research Applications
Fluticasone furoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glucocorticoid receptor interactions and the effects of fluorination on steroid activity.
Biology: Research focuses on its anti-inflammatory effects and its role in modulating immune responses.
Medicine: It is extensively studied for its efficacy and safety in treating asthma, COPD, and allergic rhinitis. .
Mechanism of Action
Fluticasone furoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The compound inhibits the release of inflammatory mediators such as histamines, cytokines, and leukotrienes, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
- Fluticasone propionate
- Budesonide
- Beclometasone dipropionate
Comparison
Fluticasone furoate has a higher binding affinity for the glucocorticoid receptor compared to fluticasone propionate and budesonide. This higher affinity translates to greater potency and longer duration of action. Additionally, fluticasone furoate has a unique furoate ester group, which enhances its anti-inflammatory properties and improves its pharmacokinetic profile .
Fluticasone furoate stands out due to its superior efficacy in treating respiratory conditions and its favorable safety profile, making it a valuable option in the management of asthma and COPD.
Properties
IUPAC Name |
[6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTULMSXFIHGYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870347 |
Source
|
Record name | 6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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